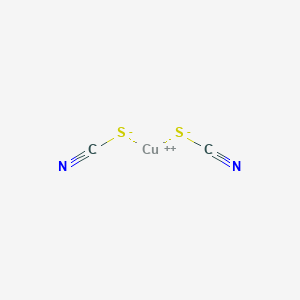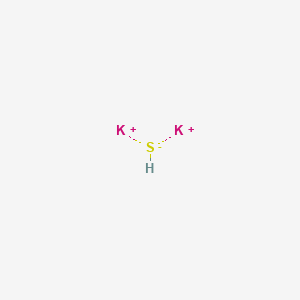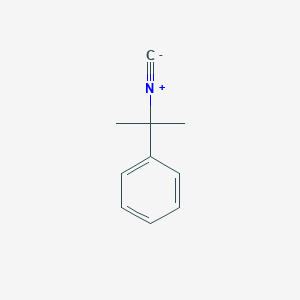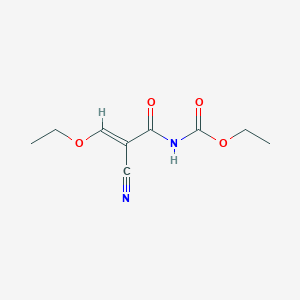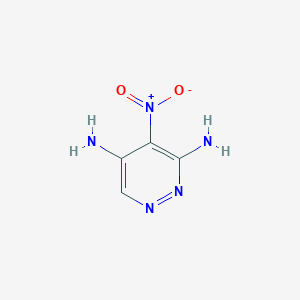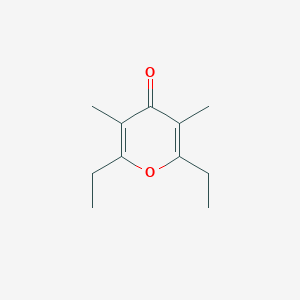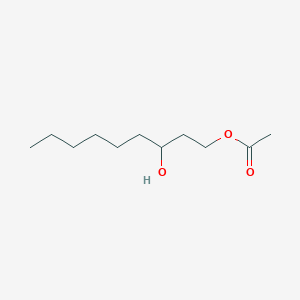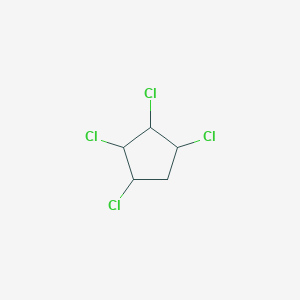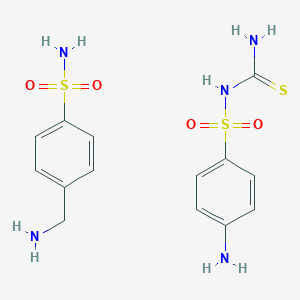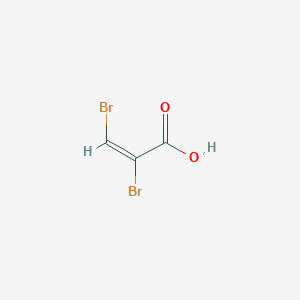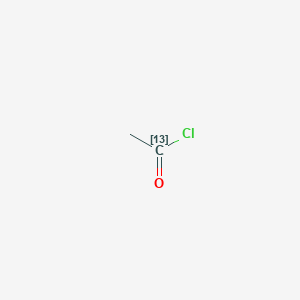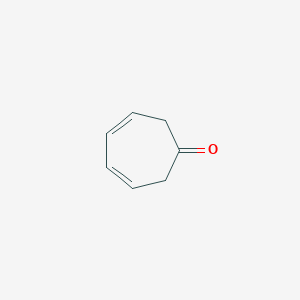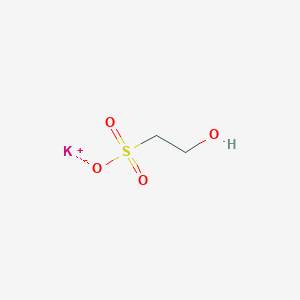![molecular formula C14H13NO2 B072301 1-[4-(4-氨基苯氧基)苯基]乙酮 CAS No. 1215-98-1](/img/structure/B72301.png)
1-[4-(4-氨基苯氧基)苯基]乙酮
描述
"1-[4-(4-Aminophenoxy)phenyl]ethanone" is a compound that has been studied for its role in various chemical processes and reactions. It serves as an important intermediate in the synthesis of other complex molecules.
Synthesis Analysis
- A new photoremovable protecting group for carboxylic acids, closely related to "1-[4-(4-Aminophenoxy)phenyl]ethanone", was introduced, demonstrating the versatility of this class of compounds in synthesis (Atemnkeng et al., 2003).
- Another study focused on the synthesis of derivatives of "1-[4-(4-Aminophenoxy)phenyl]ethanone", highlighting its utility in creating new chemical entities with potential antimicrobial activity (Dave et al., 2013).
Molecular Structure Analysis
- The molecular structures of compounds similar to "1-[4-(4-Aminophenoxy)phenyl]ethanone" were reported, showcasing their asymmetric units and crystal systems, which provide insights into the molecular architecture of this class of compounds (Ajibade et al., 2021).
Chemical Reactions and Properties
- A study on a compound structurally related to "1-[4-(4-Aminophenoxy)phenyl]ethanone" detailed its reaction with various aldehydes and the formation of new derivatives, highlighting the chemical reactivity of this class of compounds (Patel et al., 2011).
Physical Properties Analysis
- An investigation into the physical properties of polymers derived from a similar compound provided insights into the glass transition temperatures and thermal properties, illustrating the material characteristics of derivatives of "1-[4-(4-Aminophenoxy)phenyl]ethanone" (Okabe & Morikawa, 2010).
Chemical Properties Analysis
- The study of Schiff base derivatives of a related compound revealed superior fluorescence properties, indicating the potential of "1-[4-(4-Aminophenoxy)phenyl]ethanone" derivatives in fluorescence applications (Liang et al., 2013).
科学研究应用
合成和抗菌活性:
- Patel等人(2011年)合成了1-[4-(4-氨基苯氧基)苯基]乙酮衍生物,并评估了它们对枯草芽孢杆菌、金黄色葡萄球菌、大肠杆菌和伤寒沙门氏菌的抗菌活性(Patel, Nimavat, Vyas, & Patel, 2011)。
- 在一项类似的研究中,Patel和Patel(2012年)合成了查尔酮衍生物,并评估了它们的抗菌性能(Patel & Patel, 2012)。
抗炎活性:
- Singh等人(2020年)研究了苯二聚物化合物,包括1-[4-(4-氨基苯氧基)苯基]乙酮的衍生物,在Wistar品系白化大鼠体内的抗炎活性(Singh, Dowarah, Tewari, & Geiger, 2020)。
羧酸的光去保护基:
- Atemnkeng等人(2003年)引入了1-[2-(2-羟基烷基)苯基]乙酮作为羧酸的新型光去保护基,展示了它在有机合成中的实用性(Atemnkeng, Louisiana II, Yong, Vottero, & Banerjee, 2003)。
癌症药物靶向:
- Kashishian等人(2003年)鉴定了一类新的蛋白激酶抑制剂,包括1-(2-羟基-4-吗啉-4-基苯基)-乙酮,靶向DNA依赖性蛋白激酶(DNA-PK),表明其在癌症治疗中的潜力(Kashishian, Douangpanya, Clark, Schlachter, Eary, Schiro, Huang, Burgess, Kesicki, & Halbrook, 2003)。
缓蚀:
- Hegazy等人(2012年)评估了包括1-(4-(2-羟基苯甲醛基氨基)苯基)乙酮在盐酸中对碳钢的缓蚀效率(Hegazy, Hasan, Emara, Bakr, & Youssef, 2012)。
安全和危害
The safety information available indicates that “1-[4-(4-Aminophenoxy)phenyl]ethanone” may cause eye irritation and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
属性
IUPAC Name |
1-[4-(4-aminophenoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10(16)11-2-6-13(7-3-11)17-14-8-4-12(15)5-9-14/h2-9H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPBSWDPJYOIRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80966655 | |
| Record name | 1-[4-(4-Aminophenoxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80966655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Aminophenoxy)phenyl]ethanone | |
CAS RN |
5228-15-9 | |
| Record name | 1-[4-(4-Aminophenoxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80966655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 1-[4-(4-Aminophenoxy)phenyl]ethanone in the synthesis of antimicrobial compounds?
A1: 1-[4-(4-Aminophenoxy)phenyl]ethanone serves as a crucial building block in a multi-step synthesis of compounds with potential antimicrobial activity. [, , , ] It is first reacted with 4-nitrotoluene-2-sulfonyl chloride to yield N-(4-(4-acetylphenoxy)phenyl)-2-methyl-5-nitrobenzenesulfonamide. This intermediate is then further modified to introduce diverse chemical moieties, ultimately leading to a series of 2-methyl-5-nitro-N-(4-(3-substituted-phenoxy)phenyl)benzenesulfonamide derivatives.
Q2: What types of antimicrobial compounds have been synthesized using 1-[4-(4-Aminophenoxy)phenyl]ethanone as a starting material?
A2: Research has demonstrated the use of 1-[4-(4-Aminophenoxy)phenyl]ethanone in synthesizing 2-methyl-5-nitro-N-(4-(3-substituted-phenoxy)phenyl)benzenesulfonamide derivatives containing various heterocyclic rings, known for their potential biological activities. These include:
- Tetrahydropyrimidine derivatives: [] These compounds were synthesized by condensing the intermediate chalcone derivatives with urea in the presence of dilute hydrochloric acid.
- Benzothiazepine derivatives: [] These compounds were synthesized by reacting the intermediate chalcone derivatives with 2-aminobenzenethiol.
- Dihydroisoxazole derivatives: [] These compounds were synthesized by reacting the intermediate chalcone derivatives with hydroxylamine hydrochloride.
Q3: What antimicrobial species have been tested against the synthesized compounds, and what were the results?
A3: The synthesized compounds were tested for their antimicrobial activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi. [, , , ] The specific results of these assays, such as minimum inhibitory concentrations (MIC), have not been detailed in the provided abstracts. Further investigation into the published articles is needed for a comprehensive understanding of the antimicrobial efficacy of these compounds.
Q4: How is 1-[4-(4-Aminophenoxy)phenyl]ethanone synthesized?
A4: 1-[4-(4-Aminophenoxy)phenyl]ethanone is synthesized by reacting 4-chloroaniline with 1-(4-hydroxyphenyl)ethanone. [, , , ] This reaction utilizes 1-naphthonic acid and copper metal as catalysts.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


